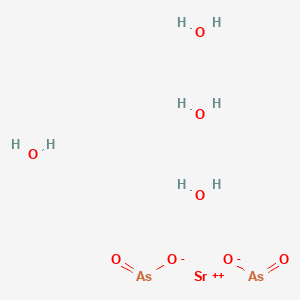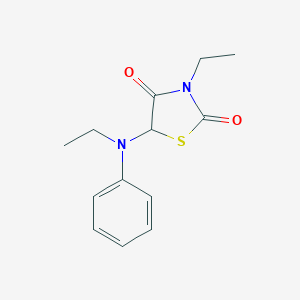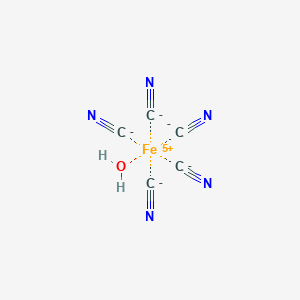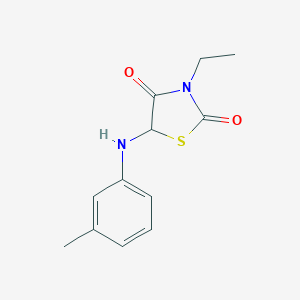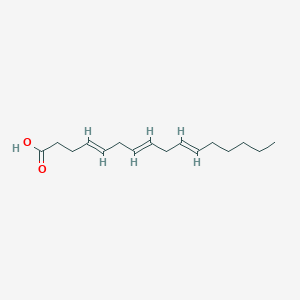
4,7,10-Hexadecatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10-Hexadecatrienoic acid, also known as 16:3n-3, is a polyunsaturated fatty acid (PUFA) that belongs to the omega-3 family. It is a long-chain fatty acid with 16 carbon atoms and three double bonds located at positions 4, 7, and 10 from the methyl end of the molecule. 16:3n-3 is found in various marine sources, including fish, algae, and krill oil. In recent years, this fatty acid has gained attention due to its potential health benefits and its role in various biological processes.
Applications De Recherche Scientifique
Role in Plant Tissue Composition
4,7,10-Hexadecatrienoic acid plays a significant role in the composition of photosynthetic tissues in plants. It is a marker for the existence of the plastidial pathway in plants, influencing the overall fatty acid composition in a wide range of plant species. This aspect is crucial for understanding the evolutionary classification of Cormophytes, particularly Angiosperms, and offers insights from an environmental and chemotaxonomic perspective (Mongrand et al., 1998).
Involvement in Lipoxygenase Pathway
The metabolism of this compound (16:3) in plants through the lipoxygenase pathway is of interest. This study investigates the oxygenation of 16:3 by different plant lipoxygenases and the occurrence of oxygenated derivatives in plant seedlings, revealing a complexity in plant fatty acid metabolism (Osipova et al., 2010).
Analysis in Food Supplements
This compound is found in marine-based food supplements like fish oil or algae extracts. Its presence and concentration in these supplements have implications for chemoresistance, especially in cancer patients. Accurate analysis of this fatty acid in food supplements is vital for understanding its effects on chemotherapy resistance (Schlotterbeck et al., 2018).
Chromatographic Separation Techniques
Studies on the purification of polyunsaturated fatty acids, including this compound, using counter-current chromatography (CCC) provide insights into the preparative-scale purification of such compounds. This research contributes to the field of chromatographic separation techniques and their applications in fatty acid analysis (Bousquet & Goffic, 1995).
Inhibition of Slow Reacting Substance Synthesis
The effect of compounds like this compound on the synthesis of slow-reacting substances in rat basophilic leukemia (RBL-1) cells is an area of research. Such studies contribute to our understanding of inflammatory processes and the potential role of these fatty acids in biological functions (Jakschik et al., 1981).
Propriétés
Numéro CAS |
10404-91-8 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
(4E,7E,10E)-hexadeca-4,7,10-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10,12-13H,2-5,8,11,14-15H2,1H3,(H,17,18)/b7-6+,10-9+,13-12+ |
Clé InChI |
SBIXFICRPNNLIR-YHTMAJSVSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/CCC(=O)O |
SMILES |
CCCCCC=CCC=CCC=CCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCCC(=O)O |
Synonymes |
4,7,10-hexadecatrienoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B227457.png)
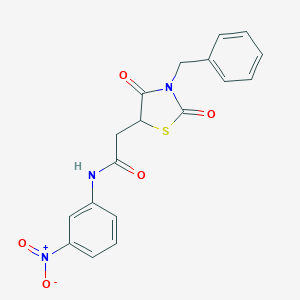
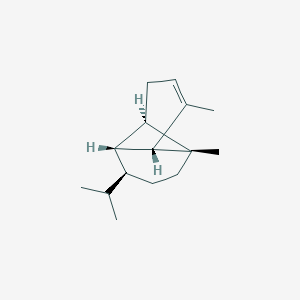
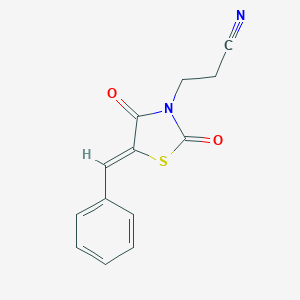
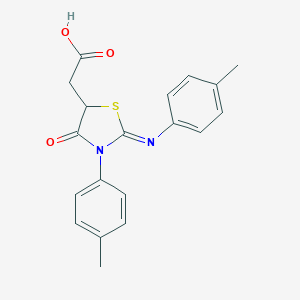

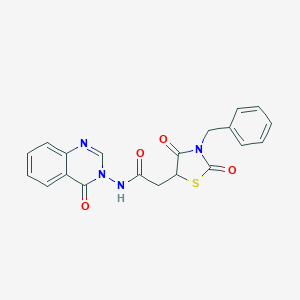
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
